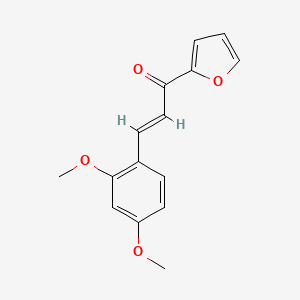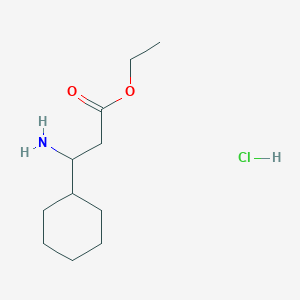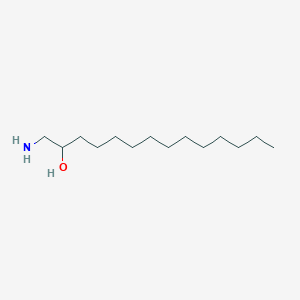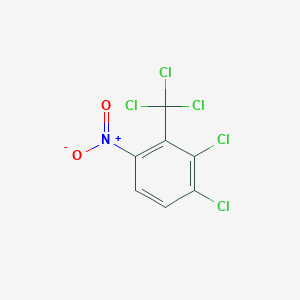
5-(2,2,2-Trifluoroethoxy)-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroethoxy)-1-indanone (TFEI) is a chemical compound belonging to the category of organofluorine compounds. It is an organic compound containing a trifluoroethoxy group, which is composed of one carbon atom, two fluorine atoms, and one oxygen atom. TFEI is an important intermediate in organic synthesis and is used in the manufacture of pharmaceuticals, agrochemicals, and other products. Its unique properties make it a valuable tool in a variety of laboratory experiments.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)-1-indanone has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and agrochemicals, and as a chromatographic stationary phase. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, 5-(2,2,2-Trifluoroethoxy)-1-indanone is used in the synthesis of fluorinated compounds and as a reactant in the synthesis of heterocyclic compounds.
Mechanism of Action
5-(2,2,2-Trifluoroethoxy)-1-indanone is an important intermediate in organic synthesis. Its unique properties make it a valuable tool in a variety of laboratory experiments. It can be used as a catalyst to promote the formation of new bonds between molecules, as a reagent to modify the structure of existing molecules, and as a reactant to form new molecules. In addition, 5-(2,2,2-Trifluoroethoxy)-1-indanone can be used to control the reactivity of other molecules, and to control the rate of reaction.
Biochemical and Physiological Effects
5-(2,2,2-Trifluoroethoxy)-1-indanone is known to be relatively non-toxic and has been used in laboratory experiments with animals. However, it can cause irritation to the skin, eyes, and mucous membranes. In addition, it can cause respiratory and neurological effects, as well as reproductive toxicity. Therefore, it should be handled with caution and appropriate safety measures should be taken when handling and using 5-(2,2,2-Trifluoroethoxy)-1-indanone.
Advantages and Limitations for Lab Experiments
5-(2,2,2-Trifluoroethoxy)-1-indanone has several advantages and limitations for laboratory experiments. One advantage is its low cost, which makes it an attractive choice for many laboratory experiments. In addition, it is relatively non-toxic, which makes it a safe choice for laboratory experiments. However, its low boiling point and high volatility can make it difficult to handle and store. In addition, it can cause irritation to the skin, eyes, and mucous membranes, and can cause respiratory and neurological effects.
Future Directions
For research include exploring the use of 5-(2,2,2-Trifluoroethoxy)-1-indanone in the synthesis of novel materials, in the synthesis of fluorinated compounds, and in the development of new catalysts. In addition, further research into the biochemical and physiological effects of 5-(2,2,2-Trifluoroethoxy)-1-indanone could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of 5-(2,2,2-Trifluoroethoxy)-1-indanone could lead to new ways of controlling the reactivity of molecules.
Synthesis Methods
5-(2,2,2-Trifluoroethoxy)-1-indanone can be synthesized in a variety of ways. One method is the reaction of an aldehyde with trifluoromethanesulfonic acid in the presence of a base, such as sodium hydroxide. This reaction yields a trifluoroethoxy-substituted aldehyde, which can then be reduced to the corresponding ketone using a reducing agent such as lithium aluminum hydride. Another method is the reaction of a trifluoroethanol with an aldehyde in the presence of a base, such as sodium borohydride. This reaction yields a trifluoroethoxy-substituted aldehyde, which can then be reduced to the corresponding ketone using a reducing agent such as lithium aluminum hydride.
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)6-16-8-2-3-9-7(5-8)1-4-10(9)15/h2-3,5H,1,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZQBSBJFHAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)-1-indanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)


![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)





